Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
Overview
Description
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a chemical compound with the CAS Number: 721-63-1 . It has a molecular weight of 232.2 and the molecular formula is C11H11F3O2 . The IUPAC name for this compound is ethyl [4- (trifluoromethyl)phenyl]acetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO) which is further attached to a 4-(trifluoromethyl)phenyl group . The compound has 2 hydrogen bond acceptors and no hydrogen bond donors .Physical And Chemical Properties Analysis
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 , a boiling point of 239.6±35.0 °C at 760 mmHg , and a flash point of 73.9±18.2 °C . The compound has a molar refractivity of 51.8±0.3 cm3 and a molar volume of 192.3±3.0 cm3 .Scientific Research Applications
Synthesis of Medicinal Compounds
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is an essential intermediate in the synthesis of various medicinal compounds, such as 4-phenyl-2-butanone, a molecule with potential anti-inflammatory and codeine-like effects. The synthesis process involves ethyl ethanate as a precursor, employing strong acids as catalysts, and undergoes several chemical reactions including Claisen's condensation, nucleophilic addition, and substitution reactions to achieve the desired medicinal intermediates (Jiangli Zhang, 2005).
Corrosion Inhibition
In the field of material science, ethyl 2-(4-(trifluoromethyl)phenyl)acetate derivatives have shown exceptional efficacy as ecological corrosion inhibitors for mild steel in acidic environments. These compounds function as mixed-type inhibitors, achieving high inhibition efficiencies by adsorbing onto steel surfaces through physical and chemical bonds. This property is crucial for protecting industrial machinery and infrastructure from corrosive damage, enhancing longevity and safety (A. Nahlé et al., 2021).
Green Chemistry in Drug Synthesis
The compound has been utilized in green chemistry applications, particularly in the synthesis of ethyl (4-phenylphenyl)acetate via Suzuki coupling reactions. This approach highlights the incorporation of green chemistry principles in pharmaceutical chemistry education, emphasizing water as a solvent to minimize environmental impact while synthesizing potential nonsteroidal anti-inflammatory drugs (N. Costa et al., 2012).
Kinetic Resolution in Drug Synthesis
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is also instrumental in the kinetic resolution of specific intermediates, such as ethyl 2-hydroxy-4-phenylbutyrate, crucial for synthesizing angiotensin-converting enzyme inhibitors. This process involves enantioselective hydrolysis catalyzed by lipases, demonstrating the compound's versatility in facilitating efficient and selective synthesis routes for pharmacologically active molecules (A. Liese et al., 2002).
Molecular Docking and Drug Discovery
In drug discovery research, ethyl 2-(4-(trifluoromethyl)phenyl)acetate derivatives have been explored for their potential as dual inhibitors of monoamine oxidase A and B. Molecular docking studies, supplemented by spectro-analytical techniques and crystallography, provide insights into the compound's binding interactions with target proteins. Such studies contribute to the development of novel therapeutic agents for treating neurological disorders (B. Khan et al., 2022).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVKGYOFECBKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556379 | |
Record name | Ethyl [4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate | |
CAS RN |
721-63-1 | |
Record name | Ethyl [4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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